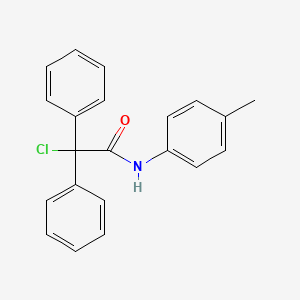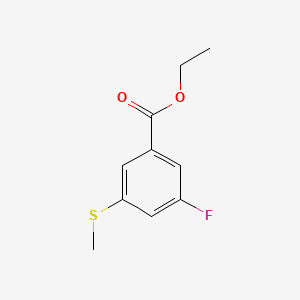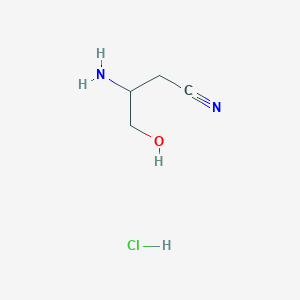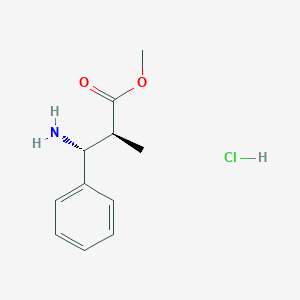
(2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate HCl is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, methylamine, and methyl acrylate.
Formation of Intermediate: The initial step involves the condensation of benzaldehyde with methylamine to form an imine intermediate.
Addition Reaction: The imine intermediate undergoes a nucleophilic addition with methyl acrylate, leading to the formation of a β-amino ester.
Hydrogenation: The β-amino ester is then subjected to hydrogenation to reduce the double bond, yielding the desired (2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate HCl has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its interactions with enzymes and receptors due to its stereochemistry.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. It can also interact with receptors, modulating their signaling pathways. These interactions are crucial for its biological effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate HCl is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to similar compounds. Its ability to form stable hydrochloride salts also enhances its solubility and stability, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C11H16ClNO2 |
|---|---|
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
methyl (2S,3R)-3-amino-2-methyl-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H/t8-,10+;/m0./s1 |
InChI-Schlüssel |
NDNSCCABAQFBQE-KXNXZCPBSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)N)C(=O)OC.Cl |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)N)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-](/img/structure/B14023527.png)


![acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide](/img/structure/B14023562.png)
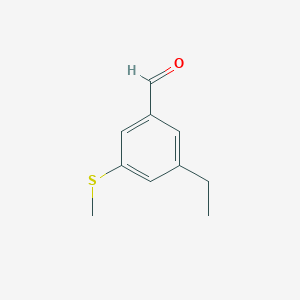
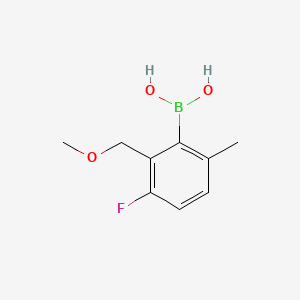

![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride](/img/structure/B14023582.png)

